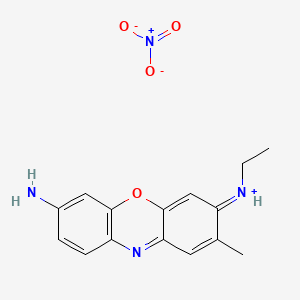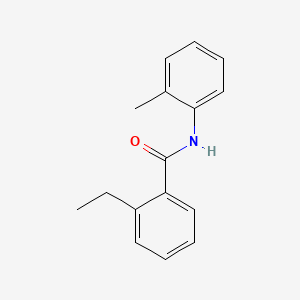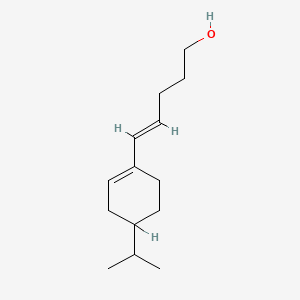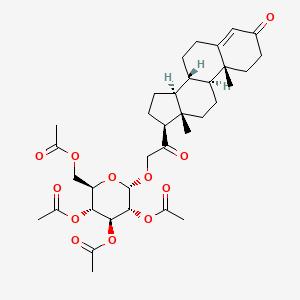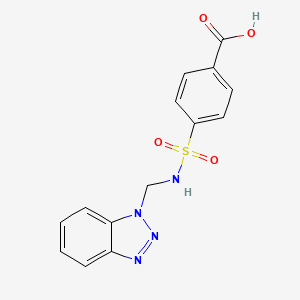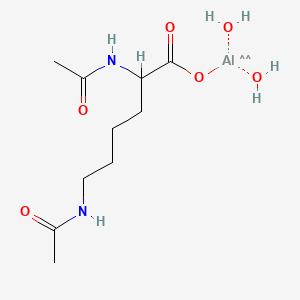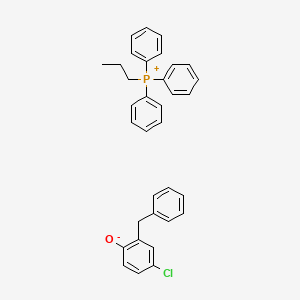
2-benzyl-4-chlorophenolate;triphenyl(propyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4-chlorophenolate;triphenyl(propyl)phosphanium is a compound that combines the properties of 2-benzyl-4-chlorophenolate and triphenyl(propyl)phosphanium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-chlorophenolate typically involves the reaction of benzyl chloride with 4-chlorophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chlorophenol attacks the benzyl chloride, resulting in the formation of 2-benzyl-4-chlorophenolate .
Triphenyl(propyl)phosphanium can be synthesized by reacting triphenylphosphine with propyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt .
Industrial Production Methods
Industrial production of these compounds often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reactions are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-Benzyl-4-chlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding phenol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Nitro and halogenated derivatives
科学的研究の応用
2-Benzyl-4-chlorophenolate;triphenyl(propyl)phosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-benzyl-4-chlorophenolate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
4-Chlorophenol: Similar structure but lacks the benzyl group.
2-Phenylphenol: Similar aromatic structure but different substituents.
Triphenylphosphine: Similar phosphonium structure but different alkyl group.
特性
CAS番号 |
94231-13-7 |
|---|---|
分子式 |
C34H32ClOP |
分子量 |
523.0 g/mol |
IUPAC名 |
2-benzyl-4-chlorophenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C13H11ClO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h3-17H,2,18H2,1H3;1-7,9,15H,8H2/q+1;/p-1 |
InChIキー |
GJZBRQMTFOFYCR-UHFFFAOYSA-M |
正規SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)

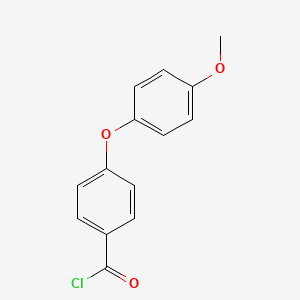
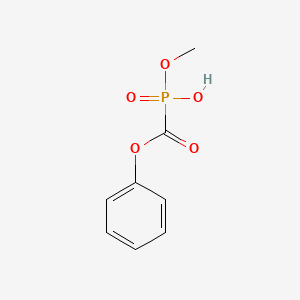
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)

